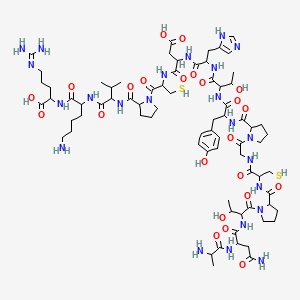

H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

G3-C12 is a synthetic peptide known for its high affinity binding to galectin-3, a member of the galectin family of soluble animal lectins. Galectin-3 is involved in various biological processes, including cell adhesion, apoptosis, and immune responses. G3-C12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit metastasis-associated cancer cell adhesion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

G3-C12 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

The specific sequence of G3-C12 is Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg .

Industrial Production Methods

While G3-C12 is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the peptide.

Analyse Des Réactions Chimiques

Types of Reactions

G3-C12 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to the carbohydrate recognition domain of galectin-3, inhibiting its interaction with other molecules.

Common Reagents and Conditions

The synthesis of G3-C12 involves standard reagents used in SPPS, including:

Amino acid derivatives: Protected amino acids with specific protecting groups.

Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection reagents: Such as TFA (Trifluoroacetic acid) for removing protecting groups.

Major Products Formed

The primary product of the synthesis is the G3-C12 peptide itself. During its interaction with galectin-3, the major outcome is the inhibition of galectin-3-mediated cell adhesion processes .

Applications De Recherche Scientifique

G3-C12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: G3-C12 has shown potential in inhibiting metastasis-associated cancer cell adhesion, making it a promising candidate for cancer therapy

Drug Delivery: G3-C12 has been used to develop targeted drug delivery systems, particularly for delivering anticancer drugs to galectin-3 overexpressing tumors.

Biological Studies: It is used to study the role of galectin-3 in various biological processes, including cell adhesion, apoptosis, and immune responses.

Therapeutic Development: G3-C12 is being explored as a therapeutic agent for diseases involving galectin-3, such as fibrosis and inflammation.

Mécanisme D'action

G3-C12 exerts its effects by binding to the carbohydrate recognition domain of galectin-3 with high affinity. This binding inhibits the interaction of galectin-3 with its ligands, thereby blocking galectin-3-mediated cell adhesion processes. The inhibition of galectin-3 can lead to reduced metastasis in cancer cells and modulation of immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of G3-C12

G3-C12 is unique due to its specific binding affinity for galectin-3 and its ability to inhibit galectin-3-mediated processes without affecting other galectins or lectins. This specificity makes it a valuable tool for studying galectin-3 functions and developing targeted therapies .

Propriétés

Formule moléculaire |

C74H115N23O23S2 |

|---|---|

Poids moléculaire |

1759.0 g/mol |

Nom IUPAC |

2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |

Clé InChI |

RXFIUXGGWIBQLE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)

![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)

![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)